molecular formula C16H23FN2O2 B5064091 1-ethyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine CAS No. 959246-71-0

1-ethyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine

Cat. No. B5064091
CAS RN: 959246-71-0
M. Wt: 294.36 g/mol
InChI Key: SSOPOIIRWZCONT-UHFFFAOYSA-N
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Description

“1-ethyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine” is a chemical compound. Unfortunately, there’s limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “1-ethyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine” aren’t available in the sources I found .

Safety and Hazards

The safety and hazards associated with “1-ethyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine” aren’t available in the sources I found .

properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-(4-fluorophenoxy)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-3-15(21-14-7-5-13(17)6-8-14)16(20)19-11-9-18(4-2)10-12-19/h5-8,15H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOPOIIRWZCONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199949
Record name 1-(4-Ethyl-1-piperazinyl)-2-(4-fluorophenoxy)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylpiperazin-1-yl)-2-(4-fluorophenoxy)butan-1-one

CAS RN

959246-71-0
Record name 1-(4-Ethyl-1-piperazinyl)-2-(4-fluorophenoxy)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959246-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Ethyl-1-piperazinyl)-2-(4-fluorophenoxy)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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